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Compound of Interest

Compound Name: DL-Phenylserine

Cat. No.: B1266387 Get Quote

This guide provides a comprehensive technical overview of DL-Phenylserine, a non-

proteinogenic amino acid derivative. It is designed for researchers, scientists, and drug

development professionals, offering in-depth insights into its chemical structure,

stereoisomerism, physicochemical properties, synthesis, and analytical characterization. The

content is grounded in established scientific principles and supported by authoritative

references to ensure accuracy and trustworthiness.

Introduction to DL-Phenylserine
DL-Phenylserine, chemically known as 2-amino-3-hydroxy-3-phenylpropanoic acid, is a

synthetic amino acid derivative of phenylalanine.[1][2][3] It is not incorporated into proteins but

serves as a crucial chiral building block and intermediate in the synthesis of various

pharmaceutical compounds and other bioactive molecules.[1][4] The prefix "DL" indicates that it

is a racemic mixture, containing equal amounts of its D and L enantiomers.[5] Understanding

the distinct properties of its stereoisomers is critical for its application in stereoselective

synthesis and drug design.

Chemical Structure and Stereoisomerism
The molecular structure of phenylserine contains a phenyl group, a hydroxyl group, an amino

group, and a carboxylic acid group. Its backbone features two chiral centers at the α- and β-

carbon atoms, giving rise to four possible stereoisomers. These are categorized into two

diastereomeric pairs: erythro and threo. Each pair consists of two enantiomers (D and L).
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DL-Erythro-Phenylserine: A racemic mixture of D-erythro-phenylserine and L-erythro-

phenylserine.

DL-Threo-Phenylserine: A racemic mixture of D-threo-phenylserine and L-threo-

phenylserine.[1]

The relative configuration of the substituents on the chiral carbons determines whether the

diastereomer is erythro or threo. In a Fischer projection, the erythro form has similar

substituents on the same side, while the threo form has them on opposite sides. The

condensation of glycine with aromatic aldehydes can yield either the threo- or erythro- form

depending on the reaction conditions, with lower temperatures often favoring the erythro- form

and higher temperatures favoring the threo- form.[6]
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Caption: Stereoisomers of Phenylserine.

Physicochemical Properties
DL-Phenylserine is typically a white to off-white crystalline powder.[1][4] Its physical and

chemical properties are summarized in the table below. It is important to note that properties

like melting point can vary between the diastereomeric forms (threo vs. erythro) and their

racemic mixtures.
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Property Value Source(s)

Molecular Formula C₉H₁₁NO₃ [1][2][4][7]

Molecular Weight 181.19 g/mol [4][7][8][9]

CAS Number 69-96-5 (DL-threo form) [1][7]

207605-47-8 (DL-hydrate) [8]

Melting Point 202-208 °C (dec.) (threo form) [1][10]

186 °C (dec.) (hydrate) [8]

Solubility

Soluble in water. The solubility

of racemic amino acids can be

lower than that of the pure

enantiomers due to different

crystal packing and hydrogen

bonding.[11] Specific

quantitative data for DL-

Phenylserine is sparse, but its

behavior is expected to be

similar to other amino acids

like serine, where solubility

decreases with the addition of

organic solvents like alcohols.

N/A

IUPAC Name
2-amino-3-hydroxy-3-

phenylpropanoic acid
[7]

Canonical SMILES
C1=CC=C(C=C1)C(C(C(=O)O)

N)O
[2]

InChIKey
VHVGNTVUSQUXPS-

UHFFFAOYSA-N
[3][7]

Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation and differentiation of

phenylserine isomers.[6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is a powerful tool for distinguishing between erythro and

threo diastereomers based on the coupling constants between the α- and β-protons.[6]

Aromatic Protons (C₆H₅-): Typically appear as a multiplet in the range of 7.2-7.5 ppm.

β-Proton (-CH(OH)-): A doublet coupled to the α-proton.

α-Proton (-CH(NH₂)-): A doublet coupled to the β-proton.

Hydroxyl (-OH), Amino (-NH₂), and Carboxyl (-COOH) protons: These signals can be

broad and their chemical shifts are concentration and solvent dependent. They can be

confirmed by D₂O exchange.

¹³C NMR: The carbon spectrum provides information on the carbon framework.

Carboxyl Carbon (-COO-): ~170-175 ppm.

Aromatic Carbons (C₆H₅-): ~125-140 ppm.

β-Carbon (-CH(OH)-): ~70-75 ppm.

α-Carbon (-CH(NH₂)-): ~55-60 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[12]

O-H Stretch (Alcohol & Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹,

characteristic of the hydrogen-bonded hydroxyl groups.

N-H Stretch (Amine): A moderate band around 3000-3300 cm⁻¹, often superimposed on the

O-H band.

C-H Stretch (Aromatic & Aliphatic): Peaks just above 3000 cm⁻¹ (aromatic) and just below

3000 cm⁻¹ (aliphatic).

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
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C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) provides information about the molecular weight

and fragmentation pattern, aiding in structural confirmation.[12]

Molecular Ion (M⁺): A peak corresponding to the molecular weight (181.19) should be

observable.

Fragmentation: Common fragmentation pathways include the loss of water (H₂O), formic

acid (HCOOH), and cleavage adjacent to the functional groups.

Synthesis and Resolution
Synthesis
A common and straightforward method for synthesizing phenylserine is the aldol condensation

of benzaldehyde with glycine.[13][14][15] This reaction is typically base-catalyzed and

produces a mixture of threo and erythro diastereomers. The stereochemical outcome can be

influenced by reaction conditions such as temperature and the choice of catalyst.[6]
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Aldol CondensationGlycine

Base Catalyst
(e.g., KOH)

Mixture of
DL-Threo and DL-Erythro

Phenylserine

Diastereomer
Separation
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Caption: General workflow for the synthesis of DL-Phenylserine.

Resolution of Enantiomers
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Since synthesis typically yields a racemic mixture, and often only one enantiomer has the

desired biological activity, resolution is a critical step for pharmaceutical applications.[5] A

standard method involves diastereomeric salt formation.

The racemic mixture (e.g., DL-threo-phenylserine) is reacted with an enantiomerically pure

chiral resolving agent (e.g., a chiral acid like (+)-tartaric acid).

This reaction forms a mixture of two diastereomeric salts (e.g., L-phenylserine-(+)-tartrate

and D-phenylserine-(+)-tartrate).

Diastereomers have different physical properties, such as solubility, allowing them to be

separated by methods like fractional crystallization.[5]

After separation, the individual diastereomeric salts are treated with a base to neutralize the

resolving agent and isolate the pure D- and L-enantiomers.

Experimental Protocol: Analysis by Thin Layer
Chromatography (TLC)
This protocol describes a standard method for analyzing the product of a phenylserine

synthesis reaction to identify the product and assess its purity.[16]

Objective: To separate and visualize DL-Phenylserine from starting materials (benzaldehyde,

glycine) using TLC.

Materials:

TLC Plate (Silica gel 60 F₂₅₄)

Developing Chamber

Mobile Phase: n-butanol:acetic acid:water (4:1:1 v/v/v)[16]

Visualization Agent: 1.5% Ninhydrin solution in acetone-ethanol (7:3 v/v)[16]

Reaction mixture sample (dissolved in a suitable solvent)
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Standards: Benzaldehyde, Glycine, DL-Phenylserine

Capillary tubes for spotting

Hot plate or heat gun

Procedure:

Prepare the Developing Chamber: Pour the mobile phase into the TLC chamber to a depth

of approximately 0.5 cm. Place a piece of filter paper inside to saturate the chamber

atmosphere. Cover and let it equilibrate for 15-20 minutes.

Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of

the TLC plate. Mark points for each sample to be spotted.

Spot the Plate: Using separate capillary tubes, spot small amounts of the reaction mixture

and each standard onto the baseline at the marked points. Allow the solvent to evaporate

completely between applications.

Develop the Chromatogram: Carefully place the spotted TLC plate into the equilibrated

developing chamber. Ensure the baseline is above the solvent level. Cover the chamber and

allow the solvent front to ascend the plate until it is about 1 cm from the top.

Visualize the Spots: Remove the plate from the chamber and immediately mark the solvent

front with a pencil. Allow the plate to dry completely in a fume hood.

Spray the dried plate evenly with the ninhydrin solution.[16]

Gently heat the plate with a heat gun or on a hot plate until colored spots appear. Amino

acids like phenylserine will typically appear as purple or yellow spots.

Analysis: Circle the spots and calculate the Retention Factor (Rƒ) for each spot using the

formula: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front). Compare the

Rƒ value of the product spot in the reaction mixture to that of the DL-Phenylserine standard

to confirm its presence.[16]

Applications and Significance

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1266387?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2963168/
https://www.benchchem.com/product/b1266387?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2963168/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DL-Phenylserine and its individual stereoisomers are valuable in drug development and

biochemical research.

Pharmaceutical Intermediate: It is a precursor for the synthesis of antibiotics and other

drugs. For instance, L-threo-phenylserine is an important intermediate for chloramphenicol,

and other derivatives are used in drugs for Parkinson's disease.[14][16]

Chiral Building Block: Its defined stereochemistry makes it a useful starting material in

asymmetric synthesis, allowing for the construction of complex chiral molecules.[1]

Biochemical Research: Used in studies of enzyme mechanisms, particularly for enzymes like

aldolases and dehydrogenases that act on phenylserine.[14][16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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